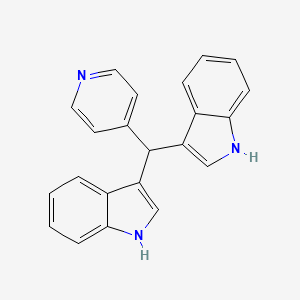

3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole)

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-3-7-20-16(5-1)18(13-24-20)22(15-9-11-23-12-10-15)19-14-25-21-8-4-2-6-17(19)21/h1-14,22,24-25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQBRWQAKQZTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601269863 | |

| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21182-09-2 | |

| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21182-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601269863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Pyridin 4 Ylmethanediyl Bis 1h Indole and Analogues

Traditional Acid-Catalyzed Approaches

The classical synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) involves the condensation reaction between indole (B1671886) and pyridine-4-carbaldehyde, typically facilitated by an acid catalyst. This electrophilic substitution reaction is a cornerstone method for creating the methylene (B1212753) bridge between two indole moieties.

Conventional Reaction Conditions and Reagents

Traditional methods for the synthesis of bis(indolyl)methanes, including the title compound, have historically relied on the use of strong Brønsted or Lewis acids. These catalysts activate the aldehyde, making it more susceptible to nucleophilic attack by the indole. Common reagents include protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). rsc.orgresearchgate.net

The reactions are often carried out in organic solvents. The choice of solvent and catalyst can significantly influence the reaction time and yield. For instance, the reaction of indole with various aldehydes has been effectively catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions, leading to excellent yields. researchgate.net While many of these methods are effective, they often come with drawbacks such as harsh reaction conditions, the use of hazardous materials, and difficult work-up procedures. derpharmachemica.com

Mechanistic Insights into Electrophilic Substitution

The formation of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) proceeds through a well-established electrophilic substitution mechanism. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.inquimicaorganica.org

The reaction mechanism can be described in the following steps:

Activation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of pyridine-4-carbaldehyde, increasing the electrophilicity of the carbonyl carbon.

First Electrophilic Attack: An electron-rich C3 position of an indole molecule attacks the activated carbonyl carbon, forming a carbinol intermediate.

Formation of Azafulvenium Ion: The intermediate undergoes acid-catalyzed dehydration, losing a water molecule to form a resonance-stabilized azafulvenium-type cation. nih.govnih.gov

Second Electrophilic Attack: This highly electrophilic intermediate is then attacked by a second indole molecule at its C3 position.

Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the indole ring, yielding the final product, 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole). thaiscience.info

This sequential electrophilic substitution highlights the high reactivity of the indole nucleus towards electrophiles. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In response to the environmental concerns associated with traditional synthetic methods, significant research has been directed towards developing greener and more sustainable alternatives for the synthesis of bis(indolyl)methanes. These approaches focus on the use of environmentally benign catalysts and solvents.

Environmentally Benign Catalytic Systems

Organocatalysis has emerged as a powerful tool in green chemistry. Taurine (B1682933) (2-aminoethanesulfonic acid), an inexpensive and naturally occurring amino acid, has been successfully employed as a catalyst for the synthesis of bis(indolyl)methanes. nih.govnih.gov This method offers an eco-friendly and efficient route, often utilizing water as a green solvent under sonication conditions. nih.gov The use of taurine provides excellent yields and tolerates a broad range of functional groups. nih.govnih.gov

The plausible mechanism involves the activation of the aldehyde by taurine, followed by an addition reaction with indole. Subsequent protonation, dehydration, and a second nucleophilic attack by another indole molecule lead to the final product. nih.gov This process avoids the use of harsh acids and toxic solvents, aligning with the principles of green chemistry. nih.govnih.gov

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Pyridine-4-carbaldehyde | Taurine | Water | 35 | 85 | nih.gov |

| 2 | Benzaldehyde | Taurine | Water | 30 | 90 | nih.gov |

| 3 | 4-Methoxybenzaldehyde | Taurine | Water | 25 | 88 | nih.gov |

| 4 | 4-Nitrobenzaldehyde | Taurine | Water | 40 | 82 | nih.gov |

Solid acid catalysts represent another significant advancement in the sustainable synthesis of bis(indolyl)methanes. These heterogeneous catalysts offer several advantages, including ease of separation, reusability, and reduced environmental impact. oiccpress.comchemicaljournal.org

Sulfonic Acid Functionalized Silica (B1680970) (SiO₂-Pr-SO₃H): This solid acid catalyst has proven to be highly efficient for the one-pot synthesis of bis(indolyl)methane derivatives in aqueous media. oiccpress.comiau.ir The catalyst is prepared from commercially available and inexpensive starting materials and can be easily recovered and reused without a significant loss of activity. iau.irresearchgate.net The reaction of indole with various aldehydes, including heteroaromatic ones, proceeds smoothly in water at elevated temperatures, affording high yields in short reaction times. oiccpress.comresearchgate.net The sulfonic acid groups on the silica surface act as Brønsted acid sites, catalyzing the reaction through a mechanism similar to conventional acid catalysis. nih.govnih.gov

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Pyridine-4-carbaldehyde | SiO₂-Pr-SO₃H | Water | 15 | 93 | researchgate.net |

| 2 | Benzaldehyde | SiO₂-Pr-SO₃H | Water | 15 | 96 | researchgate.net |

| 3 | 4-Chlorobenzaldehyde | SiO₂-Pr-SO₃H | Water | 10 | 95 | researchgate.net |

| 4 | 4-Nitrobenzaldehyde | SiO₂-Pr-SO₃H | Water | 20 | 94 | researchgate.net |

Montmorillonite K-10: This naturally occurring clay is another effective and environmentally friendly solid acid catalyst for the synthesis of bis(indolyl)methanes. chemicaljournal.orgsioc-journal.cn Reactions can be performed by simply grinding the reactants with the catalyst in a mortar at room temperature, often under solvent-free conditions. chemicaljournal.org This method provides high product yields, reduced reaction times, and ease of product isolation. chemicaljournal.org Montmorillonite K-10 can also be impregnated with other Lewis acids, such as bismuth nitrate or zinc chloride, to enhance its catalytic activity. derpharmachemica.comsioc-journal.cn Heterocyclic aldehydes, including pyridine-4-carbaldehyde, react smoothly under these conditions to give the corresponding bis(indolyl)methanes in excellent yields. derpharmachemica.com

| Entry | Aldehyde | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Pyridine-4-carbaldehyde | Montmorillonite K-10 | Grinding, RT | 5 | 92 | sioc-journal.cn |

| 2 | Benzaldehyde | Montmorillonite K-10/ZnCl₂ | Grinding, RT | 2 | 95 | sioc-journal.cn |

| 3 | 4-Chlorobenzaldehyde | Montmorillonite K-10/ZnCl₂ | Grinding, RT | 3 | 97 | sioc-journal.cn |

| 4 | 4-Nitrobenzaldehyde | Montmorillonite K-10/ZnCl₂ | Grinding, RT | 4 | 93 | sioc-journal.cn |

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, significant efforts have been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-Free Synthesis: The use of LASSC under mechanical grinding is a prime example of a solvent-free approach. bohrium.comrsc.org This method not only reduces environmental impact but can also lead to shorter reaction times and higher yields. bohrium.com Microwave-assisted synthesis using catalysts like bismuth nitrate also offers a rapid and efficient solvent-free alternative. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Nano copper ferrite (B1171679) has demonstrated excellent catalytic activity in water for the synthesis of BIMs. orientjchem.org The use of aqueous media is often compatible with recyclable catalysts, further enhancing the sustainability of the process.

Recyclability and Reusability of Catalytic Systems

A key advantage of many modern catalytic systems is their potential for recovery and reuse, which reduces waste and lowers costs.

Nano Copper Ferrite: As a magnetic nanoparticle, it can be easily separated from the reaction mixture with a magnet and has been shown to be reusable for at least five to eight cycles without a significant loss of catalytic activity. bohrium.comorientjchem.org

NiSO₄·6H₂O: This catalyst can be recovered by simple filtration and has been reused for at least three consecutive runs while maintaining high product yields. jocpr.com

Lewis Acid-Surfactant-SiO₂ (LASSC): The solid nature of this catalyst allows for its recovery and has been demonstrated to be reusable for up to eight cycles with only a minor decrease in yield. bohrium.com

Bismuth Nitrate: While often used in homogeneous systems, methods for its recovery and reuse have been explored, particularly in solvent-free and heterogeneous applications. researchgate.net

| Catalyst System | Recycling Method | Number of Cycles | Reported Yield per Cycle |

|---|---|---|---|

| Nano Copper Ferrite | Magnetic Separation | 5+ | Maintained high yields (specific percentages vary with substrate) |

| NiSO₄·6H₂O | Filtration | 3 | Run 1: 96%, Run 2: 94%, Run 3: 93% |

| Lewis Acid-Surfactant-SiO₂ | Filtration/Centrifugation | 8 | Consistently high yields reported |

| Bismuth Nitrate | Filtration (in heterogeneous systems) | 5 | Can be reused without significant loss of activity |

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) and its analogues, several reaction parameters are typically optimized.

Temperature and Reaction Time Effects

The reaction temperature and duration are critical factors that significantly influence the rate of reaction and product yield.

NiSO₄·6H₂O: One of the major advantages of this catalyst is its high efficiency at room temperature, which simplifies the experimental setup and reduces energy consumption. jocpr.com Reactions often reach completion within 10-15 minutes for aromatic aldehydes. jocpr.com

Nano Copper Ferrite: This catalyst generally requires elevated temperatures for optimal performance. Studies have shown that a temperature of 100°C is effective, with reaction times around 60 minutes. orientjchem.org

Bismuth Nitrate: Similar to nickel sulfate, bismuth nitrate is effective at ambient temperatures (26-28°C), with reaction times ranging from 25 to 70 minutes depending on the substrate. scispace.com

| Catalyst | Optimal Temperature | Typical Reaction Time | Resulting Yield |

|---|---|---|---|

| NiSO₄·6H₂O | Room Temperature | 10-15 min | ~96% |

| Nano Copper Ferrite | 100°C | 60 min | ~98% |

| Lewis Acid-Surfactant-SiO₂ | Room Temperature (Grinding) | 10-45 min | 72-92% |

| Bismuth Nitrate | 26-28°C | 25-70 min | 85-95% |

Catalyst Loading and Substrate Ratios

The amount of catalyst and the molar ratio of the reactants are crucial for achieving high conversion and selectivity.

Catalyst Loading: For the NiSO₄·6H₂O catalyzed reaction between indole and benzaldehyde, the optimal catalyst loading was found to be 0.1 mmol. jocpr.com Increasing the amount to 0.2 mmol did not significantly improve the yield. jocpr.com With nano copper ferrite, a catalyst loading of 15 mol% was found to be optimal for achieving excellent yields. orientjchem.org

Substrate Ratio: The standard stoichiometric ratio for the synthesis of bis(indolyl)methanes involves two equivalents of indole for every one equivalent of the aldehyde. This ensures the complete conversion of the aldehyde to the desired bis-substituted product.

| Catalyst | Optimized Catalyst Loading | Typical Substrate Ratio (Indole:Aldehyde) |

|---|---|---|

| NiSO₄·6H₂O | 0.1 mmol (for 1 mmol aldehyde) | 2:1 |

| Nano Copper Ferrite | 15 mol% | 2:1 |

| Lewis Acid-Surfactant-SiO₂ | Varies (e.g., 0.1 mmol AlCl₃·6H₂O) | 2:1 |

| Bismuth Nitrate | 20 mol% | 2:1 |

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) and its analogues depends on several factors, including yield, reaction time, cost, safety, and environmental impact. A comparative analysis of the available methods reveals a trade-off between traditional efficiency and modern sustainability.

Efficiency and Reaction Time: Conventional Lewis acid catalysis, particularly with boron trifluoride etherate, stands out for its high efficiency and short reaction time, affording a 92% yield in just 30 minutes. This makes it a very attractive method for laboratory-scale synthesis where speed and yield are paramount. Microwave-assisted synthesis using catalysts like La(OTf)₃ also offers very short reaction times, typically in the range of minutes, with high yields. alliedacademies.org In contrast, the metal-free oxidative coupling method, while innovative, requires a significantly longer reaction time of 12 hours to achieve a respectable 80% yield. nih.gov

Environmental Considerations (Green Chemistry): From a green chemistry perspective, methods that minimize or eliminate the use of hazardous solvents and reagents are preferred. The metal-free oxidative coupling is advantageous as it uses molecular oxygen as the oxidant, producing water as the only byproduct, and avoids the use of toxic metals. nih.gov Solvent-free methods, such as those employing grinding techniques with a Lewis acid-surfactant-SiO₂ catalyst or microwave irradiation with La(OTf)₃, are also highly favorable. rsc.orgalliedacademies.org These approaches reduce the environmental footprint by eliminating solvent waste, which is a major contributor to pollution in chemical synthesis. The use of reusable catalysts like zeolites also aligns with green chemistry principles by minimizing catalyst waste. researchgate.net

Catalyst Type and Cost: The catalysts employed vary significantly in their nature, cost, and handling requirements. Boron trifluoride etherate is a common and relatively inexpensive Lewis acid, but it is corrosive and moisture-sensitive, requiring careful handling. Acetic acid, used in the metal-free method, is inexpensive and benign. nih.gov Lanthanide triflates and specialized supported catalysts might be more expensive, which could be a limiting factor for large-scale production. Zeolites offer a cost-effective and robust option, especially given their recyclability. researchgate.net

Substrate Scope and Functional Group Tolerance: Many of the reported methods demonstrate a broad substrate scope, tolerating a variety of functional groups on both the indole and the aldehyde. This is crucial for the synthesis of a library of analogues for structure-activity relationship studies. Methods employing mild conditions, such as those using taurine in water or certain zeolite catalysts, are often superior in terms of functional group tolerance compared to those requiring strong acids or high temperatures.

The following interactive table provides a summary of different synthetic routes for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) and its analogues, allowing for a direct comparison of their key parameters.

| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetic Acid / O₂ | DMSO | 80 °C | 12 h | 80 | nih.gov |

| BF₃·OEt₂ | CH₂Cl₂ | Room Temp. | 30 min | 92 | |

| La(OTf)₃ | Solvent-free | Microwave | Minutes | High | alliedacademies.org |

| HY-Zeolite | CH₂Cl₂ | Room Temp. | Variable | Good | researchgate.net |

| Lewis acid–surfactant–SiO₂ | Solvent-free | Grinding | 10-45 min | High | rsc.org |

Structural Elucidation and Advanced Spectroscopic Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information, culminating in an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis (¹H, ¹³C NMR)

NMR spectroscopy confirms the molecular structure of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) by detailing the chemical environment of each proton and carbon atom.

¹H NMR Analysis: The proton NMR spectrum, recorded in DMSO-d6, provides key signals that confirm the compound's architecture. scielo.br A singlet at 10.5 ppm is characteristic of the two equivalent N-H protons of the indole (B1671886) rings. scielo.br The aromatic region of the spectrum is complex, showing a doublet between 7.31-7.34 ppm integrating to six protons, and a triplet from 7.14-7.19 ppm for five protons, which correspond to the protons on the indole and pyridine (B92270) rings. scielo.br A triplet at 7.00 ppm is assigned to two indole protons. scielo.br A singlet at 6.60 ppm corresponds to the two protons at the C2 position of the indole rings, and a key singlet at 5.84 ppm represents the single methine proton that bridges the two indole moieties and the pyridine ring. scielo.br

Interactive Data Table: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 10.5 | s | 2H | Indole N-H | scielo.br |

| 7.31-7.34 | d | 6H | Aromatic C-H (Indole/Pyridine) | scielo.br |

| 7.14-7.19 | t | 5H | Aromatic C-H (Indole/Pyridine) | scielo.br |

| 7.00 | t | 2H | Aromatic C-H (Indole) | scielo.br |

| 6.60 | s | 2H | Indole C2-H | scielo.br |

| 5.84 | s | 1H | Methine C-H | scielo.br |

¹³C NMR Analysis: The ¹³C NMR spectrum further corroborates the proposed structure. The spectrum displays signals at 164.4 and 149.2 ppm, which are attributed to the quaternary carbons of the pyridine ring. scielo.br The carbon atoms of the indole rings appear in the range of 111.8 to 136.9 ppm. scielo.br Specifically, the signals at 136.9 ppm correspond to the C7a carbons of the indole rings, while the signal at 127.2 ppm is assigned to the C3a carbons. scielo.br The remaining aromatic carbons resonate at 122.9, 121.4, 119.4, 119.2, and 118.7 ppm. scielo.br The signals for the C2 and C3 carbons of the indole rings appear at 111.9 and 111.8 ppm, respectively. scielo.br The methine bridge carbon gives a signal at a higher field, with reported values including 43.1, 40.5, 40.2, 39.9, 39.7, and 39.4 ppm, which may indicate complex solvent or conformational effects. scielo.br

Interactive Data Table: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 164.4, 149.2 | Pyridine Quaternary Carbons | scielo.br |

| 136.9 | Indole C7a | scielo.br |

| 127.2 | Indole C3a | scielo.br |

| 122.9, 121.4, 119.4, 119.2, 118.7 | Aromatic C-H (Indole) | scielo.br |

| 111.9, 111.8 | Indole C2/C3 | scielo.br |

| 43.1 - 39.4 | Methine Bridge Carbon | scielo.br |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The spectrum for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) shows a distinct absorption band at 3397 cm⁻¹, which is indicative of the N-H stretching vibration of the indole rings. scielo.br The bands at 3155 and 2969 cm⁻¹ are assigned to the aromatic and aliphatic C-H stretching vibrations, respectively. scielo.br The presence of the pyridine ring is confirmed by the C=N stretching vibration observed at 1598 cm⁻¹. scielo.br A band at 1412 cm⁻¹ corresponds to the C-N stretching vibration, and the peak at 738 cm⁻¹ is attributed to C-H bending in the aromatic systems. scielo.br

Interactive Data Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3397 | N-H Stretch | Indole N-H | scielo.br |

| 3155, 2969 | C-H Stretch | Aromatic/Aliphatic C-H | scielo.br |

| 1598 | C=N Stretch | Pyridine Ring | scielo.br |

| 1412 | C-N Stretch | Indole/Pyridine C-N | scielo.br |

| 738 | C-H Bend | Aromatic C-H | scielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. For 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), the molecular formula is C₂₃H₁₉N₃, which corresponds to a calculated monoisotopic mass of approximately 337.1579 for the protonated molecule [M+H]⁺. While one study reported an observed m/z of 324.15045, the associated calculated mass was for an incorrect formula (C₁₃H₁₂N₃), suggesting a possible typographical error in the publication's data reporting. scielo.br Analysis of the fragmentation pattern would typically show cleavage of the bond between the methine carbon and the indole or pyridine rings, providing further structural confirmation.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) was not identified in the surveyed literature, extensive crystallographic data on closely related bis(indolyl)methane derivatives provide reliable insights into its likely solid-state structure.

Studies on compounds such as 4-[Bis(1H-indol-3-yl)methyl]benzonitrile reveal that the two indole ring systems adopt a conformation where they are nearly perpendicular to each other, with a dihedral angle of 72.08(6)°. researchgate.net Similarly, the dihedral angles between the indole planes and the central aromatic ring are typically large, in the range of 86-87°. researchgate.net This general architecture is consistently observed across various analogues, suggesting a similar spatial arrangement for the title compound. In such a conformation, the pyridine ring would be significantly twisted relative to the two indole systems. Intermolecular interactions in the crystal lattice would likely be dominated by N-H···N hydrogen bonds, potentially linking the N-H of an indole ring to the nitrogen atom of the pyridine ring of an adjacent molecule, forming supramolecular chains or sheets. researchgate.net

Conformational Analysis and Stereochemical Considerations

The conformational landscape of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is largely dictated by steric hindrance between the three bulky aromatic ring systems connected to the central methine carbon. Based on crystallographic data from analogous structures, the most stable conformation is a propeller-like arrangement. researchgate.netnih.gov In this arrangement, the two indole planes are twisted out of plane with each other, and the pyridine ring is also twisted with respect to both indole moieties. This minimizes steric repulsion and is a common feature of tri-aryl methanes.

The central methine carbon atom is a prochiral center. While the molecule itself is achiral due to the presence of a plane of symmetry when considering the two identical indole substituents, the introduction of different substituents on the indole rings or the pyridine ring would render this carbon a stereocenter, leading to the possibility of enantiomers.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyridine (B92270) Moiety

The pyridine ring in 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Functionalization can be achieved through several strategies, including N-alkylation, N-oxidation, and C-H functionalization.

N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack. Alkylation of the pyridine nitrogen with alkyl halides can introduce a positive charge, forming pyridinium (B92312) salts. This modification can significantly alter the solubility and electronic properties of the molecule. Similarly, N-oxidation using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding pyridine N-oxide derivative. This transformation can activate the pyridine ring for further substitutions, particularly at the C-2 and C-6 positions.

C-H Functionalization: Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce new substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form carbon-carbon bonds. researchgate.net For this to be achieved, the pyridine ring would first need to be halogenated. 3-selective halogenation of pyridines can be achieved via Zincke imine intermediates. chemrxiv.org Another approach is through directed ortho-metalation (DoM), where a directing group on the pyridine ring guides the deprotonation and subsequent reaction with an electrophile at an adjacent position. wikipedia.orgbaranlab.org

Substitution and Modification of Indole (B1671886) Rings

The indole rings are electron-rich aromatic systems, making them prone to electrophilic substitution, primarily at the C-2, C-5, and C-7 positions, as the C-3 position is already substituted. The nitrogen atom of the indole ring also provides a site for functionalization.

N-Alkylation and N-Acylation: The indole nitrogen can be readily alkylated using various alkyl halides in the presence of a base. google.com This modification can influence the steric and electronic properties of the molecule. N-acylation, achieved by reacting the compound with acid chlorides or anhydrides, introduces an acyl group on the indole nitrogen, which can serve as a protective group or modulate the compound's biological activity. nih.gov

Electrophilic Aromatic Substitution:

Halogenation: The indole rings can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. researchgate.net The position of halogenation can be influenced by the reaction conditions.

Nitration: Nitration of the indole rings can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. researchgate.net The electron-withdrawing nature of the nitro group can be exploited for further transformations.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the indole ring using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide). organic-chemistry.orgchemrxiv.org The resulting aldehyde can be a versatile handle for synthesizing a variety of derivatives.

Mannich Reaction: The Mannich reaction involves the aminoalkylation of the indole ring, typically at the nitrogen, using formaldehyde (B43269) and a secondary amine. oarjbp.com This introduces an aminomethyl group, which can enhance the compound's solubility and biological activity.

Regioselective Transformations of the Bis(indolyl)methane Core

Controlling the regioselectivity of reactions on the bis(indolyl)methane core is crucial for the synthesis of specific isomers and derivatives. The presence of multiple reactive sites necessitates the use of carefully chosen reagents and reaction conditions.

Directed metalation has been shown to be a powerful tool for achieving regioselectivity in the functionalization of pyridine rings. harvard.edu By choosing appropriate directing groups, it is possible to introduce substituents at specific positions ortho to the directing group. For instance, a methoxy (B1213986) or an amide group can direct lithiation to the adjacent carbon atom, which can then react with various electrophiles.

In the context of the indole rings, the existing substitution at the C-3 position directs further electrophilic attacks to other positions on the pyrrole (B145914) or benzene (B151609) ring of the indole nucleus. The electronic properties of the pyridine ring can also influence the regioselectivity of these reactions.

Synthesis of Novel Heterocyclic Analogues

The versatile chemical nature of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) allows for its use as a scaffold to construct more complex heterocyclic systems.

Synthesis of Triazole Derivatives: The indole nitrogen atoms can be functionalized with a propargyl group via N-alkylation. The resulting N-propargylated bis(indolyl)methane can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various azides to yield novel 1,2,3-triazole-containing analogues. researchgate.netnih.gov This strategy is a highly efficient and modular approach to generate a library of new compounds.

Synthesis of Carbazole Derivatives: Carbazole moieties can be synthesized from diarylamine precursors through palladium-catalyzed intramolecular C-H arylation. researchgate.net While not directly demonstrated on 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), it is conceivable that derivatization of the indole rings to introduce an appropriately positioned amino group could enable subsequent cyclization to form novel carbazole-fused analogues. nih.govresearchgate.net

Data on Derivatization Reactions:

| Reaction Type | Reagent | Moiety | Product | Reference |

| N-Alkylation | Alkyl Halide | Indole | N-Alkyl-3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | google.com |

| N-Acylation | Acid Chloride | Indole | N-Acyl-3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | nih.gov |

| Halogenation | NBS/NCS | Indole | Halogenated 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | researchgate.net |

| Nitration | HNO₃/H₂SO₄ | Indole | Nitro-3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | researchgate.net |

| Vilsmeier-Haack | POCl₃/DMF | Indole | Formyl-3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | organic-chemistry.orgchemrxiv.org |

| Mannich Reaction | CH₂O, R₂NH | Indole | N-Aminomethyl-3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | oarjbp.com |

| Suzuki Coupling | Arylboronic acid | Pyridine (pre-halogenated) | Aryl-substituted 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | researchgate.net |

| Triazole Synthesis | N-propargyl derivative, Azide | Indole (N-position) | 1,2,3-Triazole-functionalized 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | researchgate.netnih.gov |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of the bis(indolyl)methane scaffold, docking studies have been performed against a variety of biological targets to elucidate their mechanism of action. Although specific docking studies for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) are not extensively detailed in the literature, research on analogous compounds provides insight into its potential interactions. For instance, bis(indolyl)pyridine analogues have been docked against bacterial enzymes such as thymidylate kinase and DNA gyrase B to explore their antibacterial potential. nih.govsemanticscholar.org Similarly, other BIM derivatives have been studied as inhibitors of human β-glucuronidase, an enzyme implicated in the progression of certain diseases. researchgate.net

| Target Protein (Example from Analogues) | Ligand (Analogue) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Human β-glucuronidase | 3,3'-((4-nitrophenyl)methylene)bis(1H-indole) | -9.8 | TYR188, PHE200 | π-π Stacking |

| DNA Gyrase B (E. coli) | 2,6-bis(1H-indol-3-yl)-4-phenylpyridine | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| Thymidylate Kinase (S. aureus) | 2,6-bis(1H-indol-3-yl)-4-phenylpyridine | -7.9 | ARG48, GLN103 | Electrostatic, H-Bond |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the bis(indolyl)methane class, these descriptors often fall into several categories:

Physicochemical Descriptors: Such as molecular weight (MW), octanol-water partition coefficient (logP), molar refractivity (MR), and topological polar surface area (TPSA).

Electronic Descriptors: Including dipole moment, and charges on specific atoms, which describe the electronic aspects of the molecule.

Topological Descriptors: These describe the connectivity and branching of the molecule.

3D Descriptors: Derived from the three-dimensional conformation of the molecule, used in methods like Comparative Molecular Field Analysis (CoMFA). CoMFA calculates steric and electrostatic fields around the molecules. sciensage.info

Once descriptors are calculated for a series of related compounds with known biological activities, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the activity. researchgate.net

Predictive Modeling of Biological Activity

A successful QSAR model can predict the biological activity of compounds like 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole). For example, 3D-QSAR studies on BIMs as antioxidant agents have been performed using the CoMFA method. sciensage.infosciensage.inforesearchgate.net These models are validated internally (e.g., using leave-one-out cross-validation, yielding a q² value) and externally (using a test set of compounds, yielding a predictive r² value) to ensure their robustness and predictive power.

The resulting CoMFA contour maps provide a visual representation of the structure-activity relationship. Green contours typically indicate regions where bulky groups increase activity, while yellow contours show where bulky groups decrease it. Red contours highlight areas where electronegative groups are favorable, and blue contours indicate where electropositive groups enhance activity. Such models can guide the rational design of more potent analogues by suggesting modifications to the parent structure.

| QSAR Model (Example for BIMs) | Statistical Parameter | Value | Interpretation |

| CoMFA (Antioxidant Activity) | Cross-validated q² | 0.65 | Good internal predictive ability |

| Non-cross-validated r² | 0.95 | Strong correlation between descriptors and activity | |

| Predictive r² (Test Set) | 0.72 | Good external predictive ability | |

| Steric Field Contribution | 55% | Steric properties are a major determinant of activity | |

| Electrostatic Field Contribution | 45% | Electrostatic properties also significantly influence activity |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations provide insights into properties that are difficult to measure experimentally. For 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), DFT can be used to determine its optimized 3D geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), the nitrogen atoms of the indole (B1671886) and pyridine (B92270) rings are expected to be electron-rich regions, making them potential sites for hydrogen bonding and other interactions. semanticscholar.org

| DFT-Calculated Parameter (Illustrative) | Value (eV) | Significance |

| Energy of HOMO | -5.85 | Indicates electron-donating capability |

| Energy of LUMO | -1.95 | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 | Relates to chemical reactivity and stability |

| Chemical Hardness (η) | 1.95 | Resistance to change in electron distribution |

| Electronegativity (χ) | 3.90 | Power to attract electrons |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the dynamic nature of its interactions with the protein. nih.gov

An MD simulation of the 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole)-protein complex would start with the best-docked pose. The simulation would track the movements of every atom over a period of nanoseconds, providing detailed information on the stability of the complex. Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are plotted over time. A stable, converging RMSD plot for the ligand indicates that it remains in its binding pocket without significant conformational changes. rsc.org

Root Mean Square Fluctuation (RMSF): The RMSF plot shows the fluctuation of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction. nih.gov

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation, identifying the most persistent and important interactions for binding stability.

In Silico ADME Predictions for Theoretical Biological Availability (Excluding Clinical Pharmacokinetics)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in early-stage drug discovery to evaluate the drug-likeness of a compound. These predictions help to identify molecules with potentially favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. Various online tools and software, such as SwissADME and PreADMET, are used for these predictions. researchgate.netnih.gov

For 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), a theoretical ADME profile can be generated to assess its potential as an orally available drug. Key parameters include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. It assesses molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.

Gastrointestinal (GI) Absorption: Predicts the extent to which the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross the BBB, which is important for CNS-targeting drugs.

Cytochrome P450 (CYP) Inhibition: Predicts if the compound is likely to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.

Topological Polar Surface Area (TPSA): A descriptor related to drug absorption and transport.

| ADME Parameter | Predicted Value/Status | Implication for Bioavailability |

| Molecular Weight | 323.40 g/mol | Complies with Lipinski's Rule (< 500) |

| logP (Octanol/Water) | 4.15 | Optimal lipophilicity for cell membrane permeation |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (< 10) |

| TPSA | 31.0 Ų | Good potential for intestinal absorption and cell permeation |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low potential for specific drug-drug interactions |

Structure Activity Relationship Sar Analysis of 3,3 Pyridin 4 Ylmethanediyl Bis 1h Indole and Its Derivatives

Impact of Substituents on the Pyridine (B92270) Ring

The pyridine ring in 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is a key determinant of its electronic properties and spatial orientation. While direct studies on this specific parent compound are limited, extensive research on analogous 3,3'-(arylmethylene)bis(1H-indole) structures, where the pyridine ring is replaced by a substituted phenyl ring, provides significant SAR insights. The nature and position of substituents on this aromatic ring dramatically influence the molecule's reactivity and biological activity.

Research on the synthesis of 3,3´-[(4-X-phenyl)methanediyl]bis(1H-indoles) has shown that the electronic nature of the substituent 'X' on the phenyl ring affects the efficiency of the synthesis, which is an indicator of the electrophilicity of the central carbon. researchgate.net For instance, both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and dimethylamino (-N(CH3)2) and electron-withdrawing groups (EWGs) such as nitro (-NO2) can be accommodated, though they may alter reaction times and yields. researchgate.net

In terms of biological activity, a study on the antioxidant properties of various bis(indolyl)methanes demonstrated a clear correlation with the substituents on the central aryl ring. sciensage.info Compounds featuring strong electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the phenyl ring tend to exhibit enhanced antioxidant activity. sciensage.info This suggests that increasing the electron density on the aromatic system can improve radical scavenging capabilities. Conversely, the presence of electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) can modulate these properties differently. sciensage.inforjptonline.orgresearchgate.net

Table 1: Impact of Aryl Ring Substituents on the Antioxidant Activity of Bis(indolyl)methanes Data synthesized from studies on phenyl-bis(indolyl)methane analogs.

| Substituent (X) on 4-position of Phenyl Ring | Electronic Effect | Observed Antioxidant Activity Trend |

| -N(CH₃)₂ | Strong Electron-Donating | Moderate to Good |

| -OH | Strong Electron-Donating | Good |

| -OCH₃ | Moderate Electron-Donating | Moderate |

| -H | Neutral | Baseline Activity |

| -Cl | Weak Electron-Withdrawing | Variable |

| -NO₂ | Strong Electron-Withdrawing | Generally Lower |

Influence of Substituents on Indole (B1671886) Rings

Modifications to the two indole moieties are crucial for tuning the biological profile of the molecule. The SAR data indicates that both the position and the electronic character of substituents on the indole rings, as well as substitution on the indole nitrogen, play significant roles.

The N-H proton of the indole ring is often a critical feature. Studies on C3-methylene-bridged indole derivatives have shown that compounds with an unsubstituted N1 nitrogen atom often exhibit enhanced cytoprotective activity. nih.gov This is attributed to the ability of the N-H group to act as a hydrogen bond donor and to participate in the stabilization of radicals. nih.gov

Substituents on the carbon framework of the indole rings also heavily influence activity. In a series of unsymmetrical 3,3'-diindolylmethanes evaluated for cannabinoid receptor affinity, substitutions were well-tolerated. nih.gov The introduction of electron-donating groups like methoxy (-OMe) or electron-withdrawing groups such as fluoro (-F) and bromo (-Br) at various positions (e.g., 5, 6, or 7) resulted in compounds with significant binding affinities. nih.gov For example, a 5,6-di-fluoro substituted derivative showed slightly improved binding affinity for the CB₁ receptor compared to the unsubstituted lead compound. nih.gov This indicates that the electronic landscape of the indole rings can be fine-tuned to achieve receptor selectivity and potency.

Table 2: Influence of Indole Ring Substituents on CB₁ Receptor Binding Affinity Based on data for unsymmetrical 3,3'-diindolylmethanes.

| Indole Ring 1 Substituent | Indole Ring 2 Substituent | Relative CB₁ Binding Affinity (Kᵢ) |

| 5-OMe | H | Similar to lead compound |

| 5-OMe | 4'-OMe | Reduced affinity |

| 5-OMe | 6'-F | Similar to lead compound |

| 5-OMe | 7'-Br | Similar to lead compound |

| 5,6-di-F | H | Slightly improved affinity |

Role of the Methylene (B1212753) Bridge and Linker Modifications

Most synthetic methods for bis(indolyl)methanes yield products that lack non-hydrocarbon functional groups on the methylene bridge. sci-hub.se However, specific protocols have been developed to introduce functionality at this position. A notable example is the introduction of a diethylmalonate group onto the methylene bridge, creating novel bis(indolyl)methylmalonates. sci-hub.se This modification adds significant bulk and introduces polar ester functionalities, which can drastically alter the compound's solubility, cell permeability, and potential for new interactions with biological targets. sci-hub.seresearchgate.net

Furthermore, the nature of the substituent on the bridging carbon can be essential for certain chemical transformations and activities. For instance, the presence of a fluoroalkyl group on the methylene carbon was found to be critical for facilitating the alkylation of indoles in the synthesis of certain unsymmetrical diindolylmethanes. nih.gov This highlights that even subtle changes to the linker can have a profound impact on the molecule's properties.

Correlation between Structural Features and Molecular Mechanisms of Action

The SAR data for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) derivatives provides a clear link between specific structural elements and their underlying molecular mechanisms.

The general structure of bis(indolyl)methanes (BIMs) is associated with a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects. sciensage.inforjptonline.org The anticancer mechanism of BIMs often involves the inhibition of cancer cell proliferation and the induction of apoptosis. sci-hub.se The two indole rings, along with the central aryl group, form a relatively rigid, three-dimensional scaffold that can intercalate into DNA or fit into the active sites of enzymes.

The correlation between structure and specific actions can be summarized as follows:

Hydrogen Bonding Capability : The indole N-H groups are crucial hydrogen bond donors. Their presence is linked to enhanced cytoprotective and antioxidant activities, likely by stabilizing reactive oxygen species or interacting with receptor sites. nih.gov

Electronic Properties : The electron density of the central pyridine ring and the indole moieties, modulated by substituents, directly impacts activity. Electron-donating groups on the central ring enhance antioxidant potential by making the molecule more easily oxidizable to scavenge radicals. sciensage.info Substitutions on the indole rings can tune binding affinity to specific receptors, such as cannabinoid receptors. nih.gov

In essence, the SAR analysis reveals that the 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) scaffold is highly adaptable. By strategically modifying the pyridine ring, the indole systems, or the methylene linker, it is possible to modulate the compound's physicochemical properties and selectively target various biological pathways.

Potential Applications in Chemical and Biological Research Non Clinical

Development as Molecular Probes and Fluorescent Tags

The inherent photophysical properties of the bis(indolyl)methane scaffold suggest that 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) could be a promising candidate for the development of molecular probes and fluorescent tags. Generally, 3,3′-bisindolyl(aryl)methanes are highly emissive compounds. rsc.org Their absorption spectra show high-energy peaks between 220–290 nm, attributed to π-π* transitions within the indole (B1671886) groups, and lower energy peaks from 490–530 nm, which may arise from charge transfer transitions. rsc.org These molecules typically display structured emission bands with maxima in the range of 420–450 nm. rsc.org

The presence of the pyridine (B92270) ring in 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) introduces a pH-sensitive element. The nitrogen atom on the pyridine ring can be protonated in acidic environments, which would alter the electronic and photophysical properties of the entire molecule. This suggests a potential application as a pH-sensitive fluorescent probe, where changes in local pH could be monitored through shifts in fluorescence emission. rsc.org Research on other indole derivatives has demonstrated their utility as fluorescent probes for detecting changes in their microenvironment, including pH, and for bioimaging. nih.govnih.gov

| Property | Typical Range/Description |

|---|---|

| Absorption (High Energy) | 220–290 nm (π-π* intraligand transitions) |

| Absorption (Low Energy) | 490–530 nm (Intraligand/Ligand-to-Ligand Charge Transfer) |

| Emission Maximum | 420–450 nm (Ligand-centered π-π* emissions) |

| Nature of Compound | Highly emissive |

Use in Material Science and Supramolecular Chemistry

The trifunctional nature of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) makes it an excellent building block for supramolecular assemblies and advanced materials. The molecule possesses two N-H protons on the indole rings, which can act as hydrogen bond donors, and a pyridine nitrogen that can act as a hydrogen bond acceptor. This combination allows for the formation of organized, higher-order structures. For instance, studies on similar compounds have shown that one indole N-H group can form a hydrogen bond with a solvent molecule while the other forms a hydrogen bond with the nitrogen of a neighboring pyridine ring, leading to the creation of one-dimensional chains. rsc.org

Furthermore, the pyridine moiety can act as a ditopic ligand in coordination-driven self-assembly. By reacting with metal ions, it can direct the formation of discrete, complex supramolecular structures like rhomboids and rectangles, or extended structures such as coordination polymers and metal-organic frameworks (MOFs). nih.gov The precise geometry and connectivity afforded by the pyridyl and indolyl groups can be exploited to engineer materials with specific structural and electronic properties.

Application as Catalyst or Ligand in Organic Transformations

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with transition metals. jscimedcentral.comresearchgate.netwikipedia.org 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) can function as a monodentate ligand through its pyridine nitrogen, coordinating to a metal center to form a catalytically active complex. The bulky bis(indolyl)methane framework could provide a specific steric environment around the metal, potentially influencing the selectivity of catalytic reactions.

Indole-containing ligands have been successfully incorporated into various metal complexes. nih.gov The coordination of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) to a transition metal could facilitate a range of organic transformations. The stability of the resulting metal complexes is often enhanced by the electronic properties of the ligand. researchgate.net The synthesis of various bis(indolyl)methanes is often achieved using Lewis acid catalysts, highlighting the interaction between the core structure and metal ions. researchgate.netalliedacademies.org

Role as Precursors in Complex Molecule Synthesis

The bis(indolyl)methane scaffold is a versatile precursor for the synthesis of more complex, biologically relevant molecules. The C-3 position of indoles is a key site for functionalization, and molecules like 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) serve as a platform for further chemical modification. nih.gov

Recent research has demonstrated that bis(indolyl) derivatives can undergo catalyst-controlled diastereoselective desymmetrization. nih.gov This process allows for the transformation of the relatively simple bis(indolyl) structure into intricate, sp³-rich, bridged polycyclic systems, such as bis(indolyl)-oxanes and oxepanes. nih.gov Such complex scaffolds are often found in natural alkaloids and are of significant interest in medicinal chemistry. Therefore, 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) can be considered a valuable starting material for generating molecular diversity and accessing novel, complex chemical architectures. nih.gov

| Property | Value/Description |

|---|---|

| Appearance | Dark brown solid |

| Yield | 70% |

| Melting Point | 160-162 °C |

| IR (ν / cm⁻¹) | 3397 (N-H), 1598 (C=N), 1412 (C-N), 738 (Ar C-H) |

| ¹H NMR (300 MHz, DMSO-d6) δ (ppm) | 10.5 (s, 2H, NH), 7.31-7.34 (d, J 7.3 Hz, 6H), 7.14-7.19 (t, J 7.2 Hz, 5H), 7.00 (t, J 7.5 Hz, 2H), 6.60 (s, 2H), 5.84 (s, 1H) |

| ¹³C NMR (75 MHz, DMSO-d6) δ (ppm) | 164.4, 149.2, 136.9, 127.2, 122.9, 121.4, 119.4, 119.2, 118.7, 111.9, 111.8, 43.1, 40.5, 40.2, 39.9, 39.7, 39.4 |

| HRMS (DART) m/z | Calculated for C₂₂H₁₈N₃ [M+H]⁺: 324.15007, Found: 324.15045 |

Future Directions and Research Challenges

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of bis(indolyl)methanes (BIMs), including 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), has traditionally been achieved through the electrophilic substitution of indoles with aldehydes, often catalyzed by protic or Lewis acids. However, future research will necessitate the development of more efficient, environmentally benign, and versatile synthetic methodologies.

Novel Catalytic Systems: A significant research thrust will be the exploration of novel catalysts that offer higher yields, shorter reaction times, and milder reaction conditions. Recent studies have shown the potential of various catalysts for BIM synthesis, which could be adapted for the specific synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole). These include:

Biocatalysts: Enzymes such as lipases and α-chymotrypsin have been successfully employed in the synthesis of BIMs, offering a green and mild alternative to traditional acid catalysts. nih.govmdpi.com The use of lipase TLIM in pure water represents a particularly eco-friendly approach. nih.gov

Homogeneous Catalysts: Organocatalysts like taurine (B1682933) and triethylborane have demonstrated high efficiency in catalyzing the condensation of indoles with aldehydes. acs.orgnih.gov DABCO(TfOH)2 has also been reported as an effective homogeneous catalyst. researchgate.net

Heterogeneous Catalysts: The development of recyclable heterogeneous catalysts is a key area of interest. Examples include zinc-based metal-organic frameworks (MOFs), and resin-supported Ce(III) catalysts, which offer the advantage of easy separation and reuse. researchgate.netresearchgate.net

Nanocatalysts: Nanocomposites such as ZrO2–Al2O3–Fe3O4 have been explored for BIM synthesis and could offer unique catalytic properties. nih.gov

Innovative Synthetic Strategies: Beyond catalyst development, future research should focus on novel synthetic routes. This could involve:

Solvent-Free and Microwave-Assisted Reactions: These techniques can significantly reduce reaction times and environmental impact. researchgate.netalliedacademies.org Grinding chemistry, a mechanochemical approach, also presents a solvent-free alternative. rsc.org

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient approach to generate libraries of BIM analogues. capes.gov.br

Alternative Methylene (B1212753) Sources: The use of compounds like 1,3-dithiane as a methylene source in a one-pot sequential reaction provides an alternative to the direct use of aldehydes.

The table below summarizes various catalytic systems that could be explored for the optimized synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole).

| Catalyst Type | Specific Example | Potential Advantages |

| Biocatalyst | Lipase TLIM | Green synthesis, mild conditions, reaction in pure water |

| Homogeneous | Taurine | Eco-friendly, inexpensive, efficient in water |

| Heterogeneous | Zn-based MOF | Recyclable, high catalytic potency |

| Nanocatalyst | ZrO2–Al2O3–Fe3O4 | Novel catalytic properties |

Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level

While the biological activities of BIMs are widely reported, a detailed understanding of the interactions of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) with its biological targets at the atomic level is largely unexplored. Future research must focus on elucidating these mechanisms to guide the rational design of more potent and selective analogues.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in obtaining detailed three-dimensional structures of the compound in complex with its target proteins. For instance, an X-ray co-crystal structure of a bis(indolyl)maleimide pyridinophane with glycogen synthase kinase-3β has provided valuable insights into its binding mode, revealing key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. nih.gov Similar studies on 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) would be invaluable.

Furthermore, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. Nuclear magnetic resonance (NMR) spectroscopy can also be employed to map the binding interface and study the conformational changes upon binding.

Design and Synthesis of Highly Selective Analogues

A significant challenge in the development of therapeutic agents is achieving high selectivity for the intended biological target to minimize off-target effects. Future research on 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) should prioritize the design and synthesis of analogues with enhanced selectivity.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for potency and selectivity. For example, in a series of bis(indol-3-yl)methane derivatives, the presence of an electron-donating methyl group on the indole (B1671886) ring was found to influence inhibitory activity against α-glucosidase and α-amylase. nih.gov

The design of novel analogues could involve modifications at several positions:

Indole Ring: Substitution on the indole nucleus can modulate the electronic and steric properties of the molecule.

Pyridine (B92270) Ring: Altering the position of the nitrogen atom or introducing substituents on the pyridine ring can influence binding affinity and selectivity.

The synthesis of these analogues will leverage the novel synthetic pathways and catalytic systems discussed in section 9.1.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are becoming indispensable in modern drug discovery and materials science. Integrating these tools into the research pipeline for 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) can significantly accelerate the discovery and optimization process.

Molecular Docking and Dynamics Simulations: In silico molecular docking studies can predict the binding mode and affinity of the compound and its analogues to various biological targets. For instance, molecular docking has been used to investigate the binding interactions of BIM derivatives with the active sites of α-glucosidase and α-amylase. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex and help to refine the binding poses. Such studies have been conducted on pyrido[3,4-b]indole derivatives to understand their interaction with the MDM2 cancer target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This approach involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can be used to screen virtual libraries for new compounds with the desired activity profile.

ADMET Prediction: In silico tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. rjptonline.org

The following table outlines the application of various computational methods in the study of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) and its analogues.

| Computational Method | Application |

| Molecular Docking | Prediction of binding mode and affinity to biological targets |

| Molecular Dynamics | Study of the dynamic behavior of ligand-protein complexes |

| QSAR | Prediction of biological activity of novel analogues |

| Pharmacophore Modeling | Identification of key structural features for activity |

| ADMET Prediction | Early assessment of pharmacokinetic and toxicity profiles |

Expanding Non-Pharmacological Applications

While the primary focus of research on BIMs has been on their pharmacological properties, there is a growing interest in their non-pharmacological applications. Future research should explore the potential of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) and its derivatives in materials science and other fields.

The indole nucleus is known for its unique electronic and optical properties, making indole-containing compounds promising candidates for various applications. For example, bis(indolyl)methane derivatives have been investigated as selective colorimetric and fluorescent molecular sensors for anions and metal cations. mdpi.com The pyridine moiety in 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) could further enhance its coordination properties, making it a potential ligand for the development of novel metal complexes with interesting catalytic or photophysical properties.

Furthermore, the ability of indole derivatives to interact with surfaces could be exploited in the development of corrosion inhibitors or as components in organic electronic devices. The rich chemistry of the indole and pyridine rings offers ample opportunities for the design and synthesis of novel materials with tailored properties.

Q & A

Q. Q1. What are the most efficient synthetic routes for preparing 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed coupling. For example, Friedel-Crafts reactions using indole and aldehydes (e.g., pyridine-4-carbaldehyde) under mild conditions (25°C, 0.5 h) achieve high yields (~80–97%) . Solvent-free protocols with HCl/silica gel catalysis are also effective, reducing environmental impact and simplifying purification . Key factors include:

- Catalyst choice : Sulfated anatase titania or HCl/silica gel enhances regioselectivity and reduces side reactions .

- Temperature : Room-temperature reactions minimize decomposition of sensitive intermediates .

- Purification : Flash chromatography on silica gel is optimal due to large polarity differences between reactants and products .

Q. Q2. How can researchers validate the purity and structure of synthesized 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole)?

Methodological Answer: Characterization relies on a combination of techniques:

- Melting Point (MP) : Pure derivatives exhibit sharp MPs (e.g., 187–190°C for 3ka) .

- Spectroscopy :

- Mass Spectrometry : GC-MS or HRMS confirms molecular ion peaks (e.g., m/z 246.31 for the parent compound) .

Advanced Research Questions

Q. Q3. How do substituents on the pyridine or indole rings affect the biological activity of bis(indolyl)methane derivatives?

Methodological Answer: Substituents modulate bioactivity by altering electronic and steric properties. For example:

Q. Table 1: Substituent Effects on Bioactivity

Q. Q4. What strategies resolve contradictions in product ratios during mixed indole coupling reactions?

Methodological Answer: Mixed indole reactions (e.g., indole + 4-methylindole) often yield unpredictable ratios of bis(indolyl)methanes due to competing electronic effects. Strategies include:

- GC-MS Analysis : Quantify products without isolation, avoiding column chromatography challenges .

- Optimized Stoichiometry : Adjusting indole ratios (e.g., 2:1 indole:4-methylindole) biases toward desired products (6.5:5.2:1.0 ratio for 3a) .

- Catalyst Tuning : Brønsted acids (e.g., HCl/silica gel) improve selectivity for symmetric products .

Q. Q5. How can solvent-free and green chemistry principles be applied to scale up bis(indolyl)methane synthesis?

Methodological Answer: Solvent-free methods reduce waste and energy use:

- Microwave-Assisted Synthesis : Achieves 90% yield in 10 minutes for derivatives like 3,3'-(biphenyl-4-ylmethylene)bis(1H-indole) .

- Solid Acid Catalysts : Sulfated titania or silica-supported HCl enables recyclability (>5 cycles without activity loss) .

- Mechanochemical Grinding : Ball-milling indole and aldehydes with catalytic p-TsOH achieves 85% yield in 30 minutes .

Q. Q6. What analytical challenges arise in characterizing bis(indolyl)methane isomers, and how are they addressed?

Methodological Answer: Isomeric complexity (e.g., regioisomers from unsymmetric coupling) requires advanced techniques:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms connectivity .

- X-ray Crystallography : Provides unambiguous structural data for crystalline derivatives (e.g., 3,3'-(4-bromophenylmethylene)bis(1H-indole) ).

- HPLC-PDA : Separates isomers using C18 columns with acetonitrile/water gradients .

Q. Q7. How do reaction mechanisms differ between metal-free and metal-catalyzed bis(indolyl)methane syntheses?

Methodological Answer:

- Metal-Free (Acid-Catalyzed) : Proceeds via protonation of the aldehyde, forming a carbocation intermediate that undergoes electrophilic substitution with indole .

- Metal-Catalyzed (e.g., Fe³⁺) : Involves Lewis acid activation of the aldehyde, lowering the energy barrier for carbocation formation .

- Oxidative Coupling : Uses iodine or TBHP to dehydrogenate arylmethylamines, enabling C-N bond formation with indole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.